molecular formula C21H18N4O2 B14924982 5-(4-ethenylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

5-(4-ethenylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B14924982
M. Wt: 358.4 g/mol
InChI Key: PUERPEOMSKMWMW-UHFFFAOYSA-N
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Description

5-(4-ethenylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazines. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both ethenyl and methoxy groups in its structure suggests that it may exhibit unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethenylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone or aldehyde under acidic or basic conditions.

    Cyclization to form the triazine ring: The pyrazole intermediate is then reacted with a nitrile or an amidine under thermal or catalytic conditions to form the triazine ring.

    Introduction of the ethenyl and methoxy groups: The final step involves the functionalization of the triazine ring with ethenyl and methoxy groups using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethenylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or diols.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols, and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(4-ethenylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-ethenylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is unique due to the presence of both ethenyl and methoxy groups, which impart distinct electronic and steric properties. These features can enhance its binding affinity to specific molecular targets and improve its efficacy in various applications.

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

5-[(4-ethenylphenyl)methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C21H18N4O2/c1-3-15-4-6-16(7-5-15)13-24-21(26)20-12-19(23-25(20)14-22-24)17-8-10-18(27-2)11-9-17/h3-12,14H,1,13H2,2H3

InChI Key

PUERPEOMSKMWMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=CC=C(C=C4)C=C

Origin of Product

United States

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